molecular formula C11H13F3N2O2 B2785304 N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide CAS No. 2108831-01-0

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide

Cat. No. B2785304
CAS RN: 2108831-01-0
M. Wt: 262.232
InChI Key: VAKILNUJEVTGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of benzamides. It was first synthesized in 2001 by Bayer AG, a German multinational pharmaceutical company. BAY 41-2272 has gained attention in the scientific community due to its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cancer.

Mechanism of Action

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 exerts its pharmacological effects by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to various downstream effects such as vasodilation, smooth muscle relaxation, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has been shown to have various biochemical and physiological effects. In pulmonary hypertension, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 leads to a decrease in pulmonary arterial pressure by relaxing the smooth muscles in the blood vessels. In erectile dysfunction, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 leads to vasodilation and increased blood flow to the penis by increasing the levels of cGMP. In cancer, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 inhibits the growth and proliferation of cancer cells by targeting various signaling pathways.

Advantages and Limitations for Lab Experiments

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it an ideal tool for studying various signaling pathways. It is also readily available from commercial sources, making it easy to obtain for research purposes. However, one limitation of N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272. One area of interest is the development of more potent and selective sGC activators for use in the treatment of various diseases. Another area of interest is the investigation of the potential anti-cancer effects of N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 in various diseases.

Synthesis Methods

The synthesis of N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 involves a multi-step process that starts with the reaction of 2-nitro-4-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl ethanolamine in the presence of triethylamine to yield the intermediate methylamino ester. Finally, the methylamino ester is reacted with 2-hydroxyethylamine to form the desired product, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has been shown to relax the smooth muscles in the blood vessels, leading to a decrease in pulmonary arterial pressure. In erectile dysfunction, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow to the penis. In cancer, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-15-9-6-7(11(12,13)14)2-3-8(9)10(18)16-4-5-17/h2-3,6,15,17H,4-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKILNUJEVTGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide

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